molecular formula C13H13N3O B1622707 N-(2-aminophenyl)-N'-phenylurea CAS No. 57709-64-5

N-(2-aminophenyl)-N'-phenylurea

Cat. No.: B1622707
CAS No.: 57709-64-5
M. Wt: 227.26 g/mol
InChI Key: SNAKVLZLSFROSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminophenyl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminophenyl group and a phenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Aromatic Substitution Reaction:

      Starting Materials: Aniline and phenyl isocyanate.

      Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

      Procedure: Aniline is reacted with phenyl isocyanate to form N-(2-aminophenyl)-N’-phenylurea through a nucleophilic addition-elimination mechanism.

  • Industrial Production Methods:

      Batch Process: In an industrial setting, the synthesis of N-(2-aminophenyl)-N’-phenylurea can be performed in a batch reactor where the reactants are mixed and allowed to react under controlled conditions.

      Continuous Process: Alternatively, a continuous flow reactor can be used to produce the compound on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.

      Products: Oxidation of N-(2-aminophenyl)-N’-phenylurea can lead to the formation of corresponding nitroso or nitro derivatives.

  • Reduction:

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert solvent such as tetrahydrofuran under anhydrous conditions.

      Products: Reduction can yield amine derivatives by reducing the urea moiety.

  • Substitution:

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Typically performed in an inert solvent at low temperatures.

      Products: Substitution reactions can introduce halogen atoms into the aromatic ring, forming halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-aminophenyl)-N’-phenylurea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmacological Activity: Research has shown that N-(2-aminophenyl)-N’-phenylurea exhibits anti-inflammatory and anticancer properties, making it a promising compound for therapeutic applications.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its unique chemical properties.

Comparison with Similar Compounds

    N-(2-aminophenyl)-benzamide: Similar in structure but with a benzamide moiety instead of a urea moiety.

    N-(2-aminophenyl)-thiazole: Contains a thiazole ring, offering different chemical and biological properties.

    N-(2-aminophenyl)-pyrrole: Features a pyrrole ring, which can influence its reactivity and applications.

Uniqueness:

    Chemical Structure: The presence of both aminophenyl and phenyl groups attached to the urea moiety provides unique reactivity and binding properties.

    Applications: Its diverse applications in catalysis, enzyme inhibition, and material science distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2-aminophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAKVLZLSFROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403261
Record name N-(2-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-64-5
Record name N-(2-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminophenyl)-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-aminophenyl)-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-aminophenyl)-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-aminophenyl)-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.